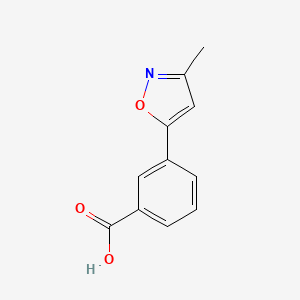
Tert-butyl 5-(3,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(3,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate is a synthetic organic compound that belongs to the class of imidazolidinones It is characterized by the presence of a tert-butyl ester group, a difluorophenyl ring, and an oxoimidazolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(3,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate typically involves the following steps:
Formation of the Imidazolidine Core: The imidazolidine core can be synthesized by the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a difluorobenzene derivative.
Esterification: The final step involves the esterification of the imidazolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The difluorophenyl ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 5-(3,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: The compound can be utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-(3,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the imidazolidine core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- Tert-butyl 5-(3,4-dichlorophenyl)-2-oxoimidazolidine-1-carboxylate
- Tert-butyl 5-(3,4-dimethylphenyl)-2-oxoimidazolidine-1-carboxylate
- Tert-butyl 5-(3,4-dimethoxyphenyl)-2-oxoimidazolidine-1-carboxylate
Comparison:
- Uniqueness: The presence of the difluorophenyl group in tert-butyl 5-(3,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets.
- Reactivity: The difluorophenyl group can participate in unique substitution reactions compared to other substituents like dichloro, dimethyl, or dimethoxy groups.
- Applications: The specific properties of the difluorophenyl group make this compound particularly suitable for applications requiring strong electron-withdrawing effects and specific steric interactions.
Properties
Molecular Formula |
C14H16F2N2O3 |
|---|---|
Molecular Weight |
298.28 g/mol |
IUPAC Name |
tert-butyl 5-(3,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C14H16F2N2O3/c1-14(2,3)21-13(20)18-11(7-17-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,19) |
InChI Key |
IUHSNQQSMKSMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CNC1=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




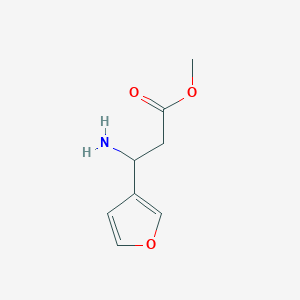

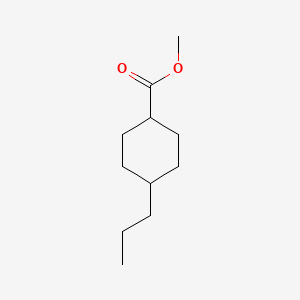
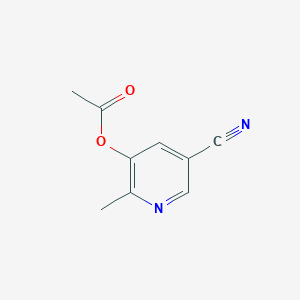
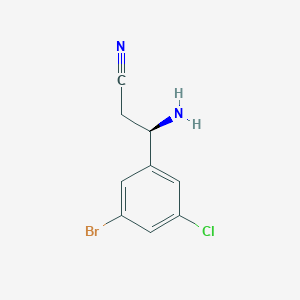
![Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B13040672.png)
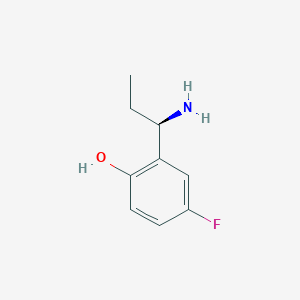


![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoylcyanide](/img/structure/B13040691.png)
![8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13040696.png)
